Ácido 5-cloro-6-fluoronicotínico

Descripción general

Descripción

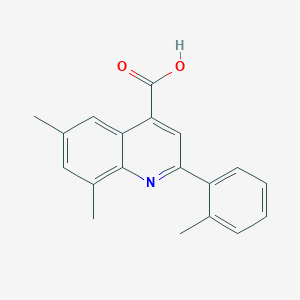

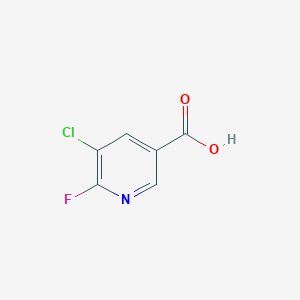

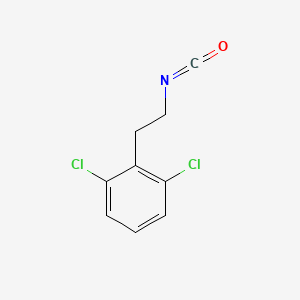

5-Chloro-6-fluoronicotinic acid is an organic compound consisting of a pyridine ring with a chlorine and a fluorine atom on adjacent carbon atoms . It contains a total of 14 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .

Molecular Structure Analysis

The molecular formula of 5-Chloro-6-fluoronicotinic acid is C6H3ClFNO2 . It has a molecular weight of 175.54 g/mol . The structure contains 11 heavy atoms, 1 rotatable bond, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .Physical and Chemical Properties Analysis

5-Chloro-6-fluoronicotinic acid has a boiling point of 322.5±37.0 °C and a density of 1.576±0.06 g/cm3 . It has a pKa value of 3.04±0.10 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Farmacología

Ácido 5-cloro-6-fluoronicotínico: se utiliza en la investigación farmacológica debido a su potencial como bloque de construcción para la síntesis de varios compuestos. Su átomo de flúor puede ser crucial en el desarrollo de nuevos medicamentos, especialmente aquellos dirigidos al sistema nervioso central donde los compuestos fluorados a menudo muestran una mayor biodisponibilidad y estabilidad metabólica .

Agricultura

En agricultura, el This compound puede servir como precursor para la síntesis de agroquímicos. Sus derivados podrían explorarse por su potencial como herbicidas o pesticidas, aprovechando las propiedades únicas que imparten los átomos de flúor y cloro .

Ciencia de Materiales

El compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevos polímeros y recubrimientos. La presencia de flúor puede impartir a los materiales una mayor resistencia a los solventes y la degradación térmica, lo que lo hace valioso para materiales de alto rendimiento .

Bioquímica

En bioquímica, el This compound es un candidato para la modificación de biomoléculas. Se puede utilizar para introducir átomos de flúor en péptidos o ácidos nucleicos, lo que puede alterar sus propiedades para estudios en proteómica y genómica .

Ciencia Ambiental

Los científicos ambientales podrían investigar los efectos de los compuestos fluorados como el This compound en los ecosistemas. La investigación podría centrarse en su biodegradación, persistencia en el medio ambiente y posible bioacumulación .

Química Analítica

Finalmente, en química analítica, el This compound se puede utilizar como un estándar o reactivo en el desarrollo de métodos analíticos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en la calibración de instrumentos o el desarrollo de nuevas técnicas de detección .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5-Chloro-6-fluoronicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, 5-Chloro-6-fluoronicotinic acid can act as an inhibitor or activator of certain enzymes, thereby influencing the rate of biochemical reactions . Additionally, this compound can form complexes with proteins, affecting their structure and function.

Cellular Effects

The effects of 5-Chloro-6-fluoronicotinic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chloro-6-fluoronicotinic acid has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it can alter cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-6-fluoronicotinic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 5-Chloro-6-fluoronicotinic acid can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function . These molecular mechanisms provide a comprehensive understanding of how 5-Chloro-6-fluoronicotinic acid influences biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-6-fluoronicotinic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors . Additionally, long-term exposure to 5-Chloro-6-fluoronicotinic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of 5-Chloro-6-fluoronicotinic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical and cellular processes . For instance, high doses of 5-Chloro-6-fluoronicotinic acid can result in toxic or adverse effects, such as cellular damage or disruption of metabolic pathways . These dosage-dependent effects are critical for understanding the safety and efficacy of 5-Chloro-6-fluoronicotinic acid in preclinical studies.

Metabolic Pathways

5-Chloro-6-fluoronicotinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, 5-Chloro-6-fluoronicotinic acid can inhibit enzymes involved in the biosynthesis of certain metabolites, thereby affecting their concentrations in cells

Transport and Distribution

The transport and distribution of 5-Chloro-6-fluoronicotinic acid within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 5-Chloro-6-fluoronicotinic acid can bind to proteins that facilitate its distribution to various cellular compartments . These transport and distribution mechanisms are crucial for understanding how 5-Chloro-6-fluoronicotinic acid exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of 5-Chloro-6-fluoronicotinic acid is determined by various targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of 5-Chloro-6-fluoronicotinic acid within these compartments can influence its activity and function, making it an important factor in its overall biochemical properties

Propiedades

IUPAC Name |

5-chloro-6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHESJWPBKSDWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394875 | |

| Record name | 5-chloro-6-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38185-57-8 | |

| Record name | 5-chloro-6-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)

![2-[[[4-[(4-Tert-butylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364471.png)

![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)

![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)

![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)

![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)